8-Benzyl-4-nonanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Benzyl-4-nonanoyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a synthetic organic compound with a complex spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-4-nonanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by functionalization steps to introduce the benzyl, nonanoyl, and carboxylic acid groups. Key steps may include:
Spirocyclization: Formation of the spirocyclic core through cyclization reactions, often involving amines and carbonyl compounds.
Functional Group Introduction: Sequential introduction of the benzyl and nonanoyl groups using reagents like benzyl bromide and nonanoyl chloride under basic conditions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-4-nonanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Benzyl-4-nonanoyl-1-oxa-4,8-diazaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Materials Science: The compound’s spirocyclic structure may impart unique properties to materials, making it useful in the development of novel polymers or nanomaterials.
Mechanism of Action
The mechanism by which 8-Benzyl-4-nonanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
8-Benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure with a shorter alkyl chain.
8-Benzyl-4-hexanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure with a medium-length alkyl chain.
Uniqueness: 8-Benzyl-4-nonanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its longer nonanoyl chain, which may impart different physicochemical properties and biological activities compared to its shorter-chain analogs. This can influence its solubility, membrane permeability, and interaction with biological targets, making it a distinct and valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics.
Properties
IUPAC Name |
8-benzyl-4-nonanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-2-3-4-5-6-10-13-22(27)26-21(23(28)29)19-30-24(26)14-16-25(17-15-24)18-20-11-8-7-9-12-20/h7-9,11-12,21H,2-6,10,13-19H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFHUVRAANBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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